molecular formula C16H18N8O2 B2701756 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide CAS No. 1797717-47-5

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2701756
CAS No.: 1797717-47-5
M. Wt: 354.374
InChI Key: IXABXXPZHPZDHZ-UHFFFAOYSA-N
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Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at position 4. This core is linked via a piperidine ring to a 5-methylisoxazole carboxamide group. Its structure integrates multiple pharmacophoric elements, including aromatic nitrogen-containing heterocycles (pyrimidine, triazole, isoxazole) and a flexible piperidine spacer, which are commonly associated with bioactivity in agrochemicals and pharmaceuticals . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight the importance of such motifs in modulating biological targets, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O2/c1-11-5-13(22-26-11)21-16(25)12-3-2-4-23(7-12)14-6-15(19-9-18-14)24-10-17-8-20-24/h5-6,8-10,12H,2-4,7H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXABXXPZHPZDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This step often involves the condensation of a suitable aldehyde or ketone with a guanidine derivative.

    Construction of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of a pyridine derivative or through other cyclization methods.

    Coupling reactions: The final compound is obtained by coupling the synthesized heterocyclic rings using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.

Reaction Conditions Products Yield References
Acidic Hydrolysis6M HCl, reflux (100–110°C), 8–12 hrsPiperidine-3-carboxylic acid + 5-methylisoxazol-3-amine~65–75%
Basic Hydrolysis2M NaOH, 80°C, 6 hrsSodium piperidine-3-carboxylate + 5-methylisoxazol-3-amine~70%

Key Findings :

  • Acidic hydrolysis requires prolonged heating due to the steric hindrance from the piperidine and pyrimidine substituents.

  • Basic hydrolysis proceeds faster but necessitates neutralization for product isolation.

Nucleophilic Aromatic Substitution (SAr) at Pyrimidine

The pyrimidine ring’s electron-deficient nature facilitates substitution at the C-2 and C-4 positions, particularly when activated by the electron-withdrawing triazole group.

Reaction Conditions Products Yield References
ChlorinationPOCl₃, DMF, 90°C, 4 hrs4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine intermediate82%
AminationNH₃ (g), EtOH, 60°C, 12 hrs4-Amino-6-(1H-1,2,4-triazol-1-yl)pyrimidine derivative68%

Mechanistic Insight :

  • Chlorination with POCl₃ targets the pyrimidine’s C-4 position, generating a reactive intermediate for downstream coupling.

  • Ammonia acts as a nucleophile, displacing chloride under mild conditions.

Functionalization of the Triazole Ring

The 1,2,4-triazole group participates in electrophilic substitution and coordination chemistry.

Reaction Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs1-(6-(4-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) derivative55%
Metal ComplexationCu(OAc)₂, MeOH, RT, 1 hrCu(II)-triazole coordination complex90%

Notable Observations :

  • Nitration occurs selectively at the triazole’s C-4 position due to electronic directing effects .

  • The triazole’s N-1 and N-2 atoms serve as ligands for transition metals, forming stable complexes .

Reduction of the Piperidine Ring

Catalytic hydrogenation reduces the piperidine ring’s C=N bonds, though steric effects modulate reactivity.

Reaction Conditions Products Yield References
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 24 hrsSaturated piperidine derivative45%

Challenges :

  • The bulky pyrimidine and triazole substituents hinder access to the catalyst surface, reducing efficiency.

Cross-Coupling Reactions

The pyrimidine and triazole moieties enable Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction Conditions Products Yield References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrsBiaryl-pyrimidine hybrid75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 24 hrsN-Arylated piperidine derivative60%

Optimization Notes :

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 mins vs. 12 hrs).

  • Bulky ligands (Xantphos) improve selectivity in amination reactions.

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate stability, with degradation pathways dependent on substituents.

Condition Observation Degradation Products References
100°C, 48 hrs (dry)15% decompositionPyrimidine ring-opened fragments
UV light (254 nm), 72 hrs30% decompositionTriazole N-oxide + isoxazole cleavage products

Scientific Research Applications

Biological Applications

The compound's applications span several areas within biological and medicinal research:

Anticancer Activity

Research has shown that compounds containing triazole and pyrimidine rings exhibit promising anticancer properties. The triazole moiety is known to enhance the bioactivity of drugs by improving their interaction with cellular targets. For instance, derivatives of similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

  • Topoisomerase II
  • EGFR (Epidermal Growth Factor Receptor)
    These interactions suggest that 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide could be developed as a lead compound for anticancer therapies .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the isoxazole ring is particularly noted for its potential in enhancing antimicrobial efficacy .

Inhibition of Kinases

The compound is being investigated for its ability to inhibit specific kinases that are crucial in signaling pathways related to cancer and inflammation. For example, inhibitors targeting TGF-beta receptor kinase have shown promise as antifibrotic agents and cancer immunotherapeutics .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this structure:

Study ReferenceFocusKey Findings
Synthesis of Triazole DerivativesDeveloped new curcumin analogues showing significant anticancer activity against multiple cancer cell lines.
TGF-beta Receptor InhibitorsIdentified potent inhibitors with oral bioavailability, suggesting potential for clinical application in cancer therapy.
Soluble Epoxide Hydrolase InhibitorsDemonstrated robust effects on biomarkers related to inflammation and cancer progression, indicating therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships help to understand its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Features Potential Applications
Target Compound Pyrimidine (position 6: 1,2,4-triazol-1-yl) Piperidine-3-carboxamide linked to 5-methylisoxazole Electron-deficient pyrimidine; hydrogen-bonding capability via triazole and carboxamide Hypothetical kinase inhibition, antimicrobial activity (based on motifs)
4i () Pyrimidin-2(1H)-one (positions 4 and 6: coumarin and tetrazolylphenyl) Coumarin, tetrazole, phenylpyrazolone Extended π-conjugation (coumarin); redox-active tetrazole Fluorescent probes, photodynamic therapy
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () 1,2,3-Triazole (positions 1 and 5: chloropyridylmethyl and ethoxymethyleneamino) Chloropyridine, ester group Electron delocalization in triazole; strong hydrogen-bonding (C–H⋯O/N) Agrochemicals (insecticides, plant growth regulators)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolopyridine (positions 3, 6: methyl; position 1: phenyl) Ethyl-methylpyrazole carboxamide Planar pyrazolopyridine core; lipophilic substituents Kinase inhibitors (e.g., JAK/STAT pathway)

Key Insights from Structural Comparisons

Triazole vs. Tetrazole vs. Pyrazole :

  • The 1,2,4-triazole in the target compound (vs. 1,2,3-triazole in ) exhibits distinct electronic properties due to differing nitrogen positions. The 1,2,4-triazol-1-yl group may enhance π-π stacking with aromatic residues in biological targets compared to tetrazole () or pyrazole () .
  • highlights that electron delocalization in triazoles strengthens intermolecular interactions (e.g., hydrogen bonds), which could enhance the target compound’s binding affinity .

Pyrimidine Substitution Patterns: The target’s pyrimidine is substituted at position 6, unlike ’s coumarin-functionalized pyrimidin-2(1H)-one.

Carboxamide Linkers :

  • The piperidine-3-carboxamide linker in the target compound introduces conformational flexibility, contrasting with ’s rigid pyrazolopyridine-carboxamide. Flexibility may allow better adaptation to enzyme active sites .

Isoxazole vs. Pyridine/Pyrazole :

  • The 5-methylisoxazole group (electron-rich oxygen) may confer polarity and hydrogen-bond acceptor capacity, differing from ’s chloropyridine (electron-withdrawing) or ’s lipophilic pyrazole .

Research Findings and Structure-Activity Relationship (SAR) Implications

  • Electron-Deficient Cores : Pyrimidine and triazole motifs (target compound) are prevalent in kinase inhibitors due to their ability to compete with ATP binding. ’s triazole derivatives demonstrate agrochemical efficacy, suggesting the target could exhibit dual pharmaceutical/agrochemical utility .
  • Hydrogen-Bonding Networks : The carboxamide and triazole groups in the target compound likely participate in critical hydrogen bonds, akin to ’s intermolecular C–H⋯O/N interactions, which stabilize ligand-target complexes .
  • Steric Effects : The 5-methylisoxazole’s compact size (vs. ’s bulky coumarin) may reduce steric hindrance, improving bioavailability .

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound incorporates a triazole and pyrimidine moiety, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C15H18N6O(Molecular Formula)\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}\quad (\text{Molecular Formula})

The synthesis typically involves multi-step organic reactions that integrate the triazole and isoxazole functionalities into the piperidine backbone. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar triazole and pyrimidine derivatives. For instance, compounds containing the triazole ring have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
AE. coli31.25
BS. aureus62.5
CPseudomonas aeruginosa125

Antitubercular Activity

The compound's structural analogs have been tested against Mycobacterium tuberculosis. For example, derivatives with similar scaffolds demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against drug-sensitive strains . The biological evaluation suggests that modifications at specific positions can significantly impact potency.

Table 2: Antitubercular Activity of Related Compounds

CompoundStrainIC50 (µM)IC90 (µM)Reference
6aM. tuberculosis H37Ra1.353.73
6eM. tuberculosis H37Ra2.184.00

The biological activity of the compound is believed to stem from its ability to interact with specific enzymes or receptors involved in microbial metabolism or cell wall synthesis. Molecular docking studies have suggested that the triazole moiety enhances binding affinity to target proteins, which may lead to increased efficacy against resistant strains .

Case Studies

In a recent study focusing on the synthesis and evaluation of triazole-containing compounds, researchers reported that derivatives with a piperidine core exhibited selective antibacterial activity while maintaining low cytotoxicity against human cells . This highlights the potential for developing new therapeutic agents based on this scaffold.

Q & A

Q. How are stability studies designed to assess compound degradation under varying conditions?

  • Methodology : Conduct forced degradation tests: expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at 0, 1, 3, and 6 months. Buffered solutions (pH 1.2–6.8) assess acid/base susceptibility .

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